3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a chemical compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The sulfonyl chloride functional group in this compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylbicyclo[111]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[111]pentane core One common method is the radical addition of sulfonyl chlorides to [11The reaction conditions often require the use of radical initiators and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for precise control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfinates .
Scientific Research Applications
3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropylbicyclo[1.1.1]pentane-1-sulfonyl chloride
- 3-Isopropylbicyclo[1.1.1]pentane-1-sulfonyl chloride
Uniqueness
3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13ClO2S |
---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
3-propylbicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c1-2-3-7-4-8(5-7,6-7)12(9,10)11/h2-6H2,1H3 |
InChI Key |
TZNZPVNBZSLEFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CC(C1)(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.